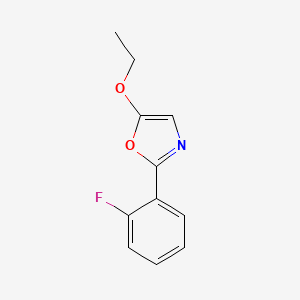

5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole

Description

Significance of 1,3-Oxazole Derivatives in Contemporary Organic and Medicinal Chemistry Research

The 1,3-oxazole nucleus is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. thepharmajournal.comchemmethod.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them a subject of intense investigation for the development of novel therapeutic agents. thepharmajournal.comnih.gov The inherent structural features of the oxazole (B20620) ring, including its planarity and ability to participate in various non-covalent interactions, allow it to bind effectively to a wide range of enzymes and receptors within biological systems. tandfonline.comresearchgate.net

Research has shown that substituted oxazoles possess a remarkable array of biological properties, including:

Anticancer Activity : Many oxazole derivatives have been identified as potent anticancer agents, showing efficacy against drug-susceptible, drug-resistant, and even multidrug-resistant cancer cell lines through various mechanisms of action. nih.gov Natural products containing the oxazole moiety, such as Diazonamide and phorboxazoles, have demonstrated significant anticancer potential. thepharmajournal.com

Antimicrobial Properties : The oxazole scaffold is a key component in compounds exhibiting antibacterial and antifungal activities. thepharmajournal.comderpharmachemica.com Researchers have synthesized various oxazole derivatives that show potent activity against pathogenic strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. derpharmachemica.comnih.gov

Anti-inflammatory Effects : Certain oxazole derivatives have been developed as anti-inflammatory agents. thepharmajournal.com For instance, oxaprozin (B1677843) is a known COX-2 inhibitor that incorporates the oxazole structure. derpharmachemica.com

Other Therapeutic Areas : The pharmacological utility of oxazoles extends to analgesics, antidepressants, antidiabetic, and anticonvulsant agents. thepharmajournal.com This broad applicability underscores the importance of the oxazole ring as a foundational template in drug design and discovery. nih.gov

The significance of oxazoles also lies in their utility as versatile intermediates in organic synthesis. tandfonline.com They can undergo various chemical transformations, such as cycloaddition reactions, to form other complex heterocyclic systems like pyridines and furans. pharmaguideline.com This chemical reactivity makes them valuable building blocks for creating diverse molecular architectures. nih.gov

Academic Context of Research on Substituted Oxazoles as Heterocyclic Scaffolds

In academic research, substituted oxazoles are recognized as important heterocyclic scaffolds due to their synthetic accessibility and the diverse biological activities of their derivatives. tandfonline.comthepharmajournal.com The five-membered aromatic ring of oxazole, with its distinct heteroatoms, provides a stable yet reactive framework that can be readily functionalized at the C2, C4, and C5 positions. thepharmajournal.com This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize pharmacological properties. tandfonline.com

The synthesis of substituted oxazoles is a well-established area of organic chemistry, with numerous methodologies developed over the years. nih.gov Classical methods like the Robinson-Gabriel synthesis and the van Leusen reaction are frequently employed, alongside more modern techniques involving metal-catalyzed cross-coupling and cyclization reactions. nih.govpharmaguideline.com This synthetic tractability enables chemists to generate extensive libraries of oxazole derivatives for high-throughput screening and lead optimization in drug discovery programs. core.ac.uk

Oxazole-based scaffolds are also utilized in the development of peptidomimetics, where the oxazole ring serves as a bioisosteric replacement for a peptide bond or an amino acid side chain. nih.gov This strategy is employed to create more stable and orally bioavailable drug candidates that mimic the biological activity of natural peptides. nih.gov Furthermore, the unique photophysical and photochemical properties of some oxazole derivatives have led to their investigation in materials science, for applications such as semiconductor devices and non-linear optical materials. thepharmajournal.com

Specific Focus on 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole within Chemical Literature and its Unique Structural Features

Within the vast family of oxazole derivatives, This compound is a specific compound with a distinct molecular architecture. ontosight.ai While extensive biological data on this particular molecule is not widely available in public literature, its structural features suggest potential areas for investigation based on the known properties of related oxazoles. ontosight.ai

The unique structural characteristics of this compound are:

A 1,3-Oxazole Core : This provides the fundamental heterocyclic scaffold known for its stability and diverse biological potential. thepharmajournal.comontosight.ai

A 5-Ethoxy Group : The presence of an ethoxy group at the 5-position is an important feature. Electron-donating groups at this position can influence the electronic properties of the oxazole ring, potentially modulating its reactivity and interaction with biological targets. pharmaguideline.com

A 2-(2-fluorophenyl) Group : The substitution at the C2 position with a 2-fluorophenyl ring is a key structural element. The fluorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the position of the fluorine on the phenyl ring can influence the conformation of the molecule and its binding affinity to target proteins.

The combination of these structural motifs—an electron-rich ethoxy group and an electronegative fluorine atom on a phenyl ring attached to the oxazole core—makes this compound a compound of interest for further chemical and biological studies. ontosight.ai Its synthesis and potential applications in areas like pharmaceuticals or agrochemicals remain subjects for future research. ontosight.ai

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FNO₂ |

| CAS Number | 338400-08-1 |

| SMILES | CCOC1=C(N=C1C2=CC=CC=C2F)O |

| InChI | InChI=1S/C12H10FN3O2/c1-2-17-12-14-11(16-12)10-7-5-4-6-9(10)13/h4-7H,2H2,1H3 |

Data sourced from Onto-sight. ontosight.ai

Table 2: Overview of Biological Activities of the 1,3-Oxazole Scaffold

| Biological Activity | Description | Example Compounds/Derivatives |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. nih.gov | Diazonamide, Phorboxazoles, Mubritinib thepharmajournal.comderpharmachemica.com |

| Antibacterial | Activity against Gram-positive and Gram-negative bacteria. derpharmachemica.com | Fluorine-containing pyrazolyl benzo[d]oxazoles derpharmachemica.com |

| Antifungal | Inhibition of fungal growth, including strains like Candida albicans. thepharmajournal.com | Various substituted oxazoles nih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways, such as COX-2. thepharmajournal.com | Oxaprozin, Aleglitazar derpharmachemica.com |

| Antiviral | Inhibition of viral replication. derpharmachemica.com | (-)-Hennoxazole A derpharmachemica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-(2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-14-10-7-13-11(15-10)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNQFGAQRRPFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Characterization Techniques for Substituted 1,3 Oxazoles

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of novel compounds. By interacting with molecules using different forms of electromagnetic radiation, these methods reveal the specific arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. nih.govbiointerfaceresearch.com

Proton (¹H) NMR: This technique identifies the different types of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), a singlet for the proton at the C4 position of the oxazole (B20620) ring, and a complex multiplet pattern for the four protons on the 2-fluorophenyl ring. biointerfaceresearch.comresearchgate.net

Carbon-13 (¹³C) NMR: This method provides information on the carbon skeleton of the molecule. The spectrum for this compound would display unique signals for each carbon atom, including those of the ethoxy group, the oxazole ring, and the 2-fluorophenyl substituent. The carbon attached to the fluorine atom would likely appear as a doublet due to C-F coupling. biointerfaceresearch.comresearchgate.net

Fluorine-19 (¹⁹F) NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and powerful tool for characterization. nih.gov It provides a distinct signal for the fluorine atom on the phenyl ring, and its chemical shift can confirm its position and electronic environment. psu.edu The high natural abundance and sensitivity of the ¹⁹F nucleus make this a valuable technique for analyzing fluorinated compounds. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~1.4 | Triplet, 3H (CH₃ of ethoxy) |

| ~4.1 | Quartet, 2H (CH₂ of ethoxy) | |

| ~6.5 - 7.0 | Singlet, 1H (H-4 of oxazole) | |

| ~7.1 - 8.0 | Multiplet, 4H (Aromatic protons of 2-fluorophenyl) | |

| ¹³C NMR | ~15 | CH₃ of ethoxy |

| ~65 | CH₂ of ethoxy | |

| ~115 (doublet) | Aromatic C-F | |

| ~118 | C4 of oxazole | |

| ~124 - 132 | Aromatic CH carbons | |

| ~150 | C5 of oxazole | |

| ~160 | C2 of oxazole |

| ¹⁹F NMR | ~ -110 to -140 | Singlet or multiplet (Fluorine on phenyl ring) |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. clockss.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. For this compound (C₁₁H₁₀FNO₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass. sciforum.netrsc.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules. sciforum.net It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. sciforum.net The fragmentation pattern of oxazole derivatives in mass spectrometry is influenced by the substituents on the ring. clockss.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value |

|---|---|---|

| Molecular Formula | - | C₁₁H₁₀FNO₂ |

| Molecular Weight | - | 207.2 g/mol chemicalbook.com |

| HRMS (ESI+) | Calculated Exact Mass [M+H]⁺ | 208.0774 |

| ESI-MS | Major Ion Peak (m/z) | 208.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Key expected vibrations include C-H stretching from the aromatic ring and the ethoxy group, C=N and C=C stretching from the oxazole and phenyl rings, and strong C-O stretching vibrations from the ethoxy group's ether linkage. nih.govresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (ethoxy) | 2850 - 3000 |

| C=N Stretch (oxazole ring) | 1610 - 1680 nih.gov |

| C=C Stretch (aromatic/oxazole) | 1450 - 1600 |

| C-O-C Stretch (ether) | 1050 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. globalresearchonline.net The conjugated system formed by the 2-fluorophenyl group and the 1,3-oxazole ring is expected to absorb UV radiation, leading to π → π* electronic transitions. researchgate.net The position of the maximum absorption (λmax) is characteristic of the extent of conjugation in the molecule.

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

| Parameter | Predicted Value | Transition Type |

|---|

Chromatographic and Other Separative Techniques for Purity and Isolation

Chromatographic methods are essential for separating components of a mixture, monitoring the progress of a reaction, and assessing the purity of the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction and to qualitatively assess the purity of a compound. ijpsonline.comacs.org In the synthesis of oxazole derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the desired product. ijpsonline.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (mobile phase), the components separate based on their polarity. The separated spots are visualized, often under UV light. rsc.org The retention factor (Rf value) is a characteristic property of a compound under a specific set of TLC conditions.

For a moderately polar compound like this compound, a common mobile phase would consist of a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate. ijpsonline.com

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Petroleum ether |

| Hexane |

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of synthesized organic compounds, including substituted 1,3-oxazoles. nih.govnih.gov This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule from unreacted starting materials, byproducts, and other impurities. nih.gov

For oxazole derivatives, silica gel is overwhelmingly the most common stationary phase. The process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of a column packed with silica gel. A solvent system, known as the eluent or mobile phase, is then passed through the column. The polarity of the eluent is carefully chosen to ensure effective separation. For many substituted oxazoles, a mixture of non-polar and slightly more polar solvents, such as Hexane/Ethyl Acetate (Hex/EtOAc) or Petroleum Ether/Ethyl Acetate (Pet. ether/EtOAc), is employed. mdpi.comias.ac.in

As the eluent flows through the column, compounds with weaker interactions with the silica gel travel faster, while those with stronger interactions move more slowly, resulting in separation. Fractions are collected sequentially and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the purified product. The solvent is then evaporated to yield the purified this compound. ias.ac.in

| Stationary Phase | Mobile Phase (Eluent) | Typical Application | Reference |

|---|---|---|---|

| Silica Gel | Petroleum Ether/Ethyl Acetate (90/10) | Purification of trisubstituted oxazoles | ias.ac.in |

| Silica Gel | Hexane/Ethyl Acetate (8:1) | Isolation of 5-bromo-2-phenylthio-1,3-oxazole | nih.gov |

| Silica Gel | Petroleum Ether/Ethyl Acetate (8/2) | Purification of fluorinated thiazolo/oxazolo pyrimidinones | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound and for quantitative analysis. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution and speed.

For assessing the purity of this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. The compound travels through a column, and its elution is monitored by a detector (commonly a UV-Vis detector for aromatic compounds like oxazoles). A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component.

HPLC is particularly valuable for separating enantiomers of chiral oxazole derivatives when a chiral stationary phase (CSP) is used. mdpi.com Different elution modes, such as normal phase, polar organic, or reversed-phase, can be employed depending on the compound's properties and the column used. mdpi.com This allows for the precise determination of enantiomeric excess (ee), a critical parameter for chiral molecules.

| Column Type | Mobile Phase | Elution Mode | Application | Reference |

|---|---|---|---|---|

| Chiral Stationary Phase (e.g., MaltoShell) | Varies (e.g., Heptane/Ethanol) | Normal Phase | Enantiomeric separation of chiral oxazoles | mdpi.com |

| Chiral Stationary Phase (e.g., MaltoShell) | Varies (e.g., Acetonitrile/Methanol) | Polar Organic | Enantiomeric separation of chiral oxazoles | mdpi.com |

| Standard C18 Column | Acetonitrile/Water or Methanol/Water | Reversed-Phase | General purity assessment of organic compounds | N/A |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports its proposed structure.

For this compound, with a molecular formula of C₁₁H₁₀FNO₂, the theoretical elemental composition can be calculated. An elemental analyzer combusts a small, precise amount of the purified sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. The results are typically considered acceptable if they fall within ±0.4% of the calculated theoretical values. This technique is a standard method for the characterization of newly synthesized oxazole derivatives. researchgate.netresearchgate.net

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 63.76% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 4.87% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.17% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.44% |

| Total | 207.204 | 100.00% |

*Note: Standard elemental analysis typically measures C, H, and N. Oxygen is usually determined by difference. Fluorine requires specific analytical methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anchor-publishing.com For a compound like this compound, this method can unambiguously confirm its molecular structure, including bond lengths, bond angles, and stereochemistry, provided a suitable single crystal can be grown.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the exact positions of the individual atoms are determined, yielding a detailed molecular structure. vensel.org

This technique provides definitive proof of the connectivity of the ethoxy group, the 2-fluorophenyl substituent, and the 1,3-oxazole core. The resulting structural data, including crystallographic parameters like unit cell dimensions and space group, are crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding or π–π stacking. vensel.orgresearchgate.net

| Parameter | Example Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₂BrNO₄ | vensel.org |

| Formula Weight | 326.15 g/mol | vensel.org |

| Crystal System | Monoclinic | vensel.org |

| Space Group | P2₁/n | vensel.org |

| Unit Cell Dimensions (a, b, c) | a = 14.828 Å, b = 7.1335 Å, c = 25.119 Å | vensel.org |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 100.066°, γ = 90° | vensel.org |

| Volume (V) | 2616.1 ų | vensel.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Oxazole Derivatives

General Principles of Structure-Activity Relationship in Heterocyclic Compound Design

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov For heterocyclic compounds, which are core structures in many therapeutic agents, SAR studies are crucial for optimizing lead compounds into potent and selective drugs. nih.govnih.gov The design process involves systematically modifying the heterocyclic scaffold and its substituents to understand their impact on pharmacological effects. nih.gov

Key principles in the SAR of heterocyclic compounds include:

Identification of a Pharmacophore: This involves identifying the essential structural features and functional groups responsible for the biological activity.

Modification of Substituents: The nature, size, position, and electronic properties of substituents on the heterocyclic ring can drastically alter a compound's activity. mdpi.com For instance, adding electron-donating or electron-withdrawing groups can modify the molecule's electronic distribution and its interaction with biological targets. mdpi.com

Isosteric Replacement: Replacing functional groups with other groups that have similar physical and chemical properties (isosteres) can help to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

Conformational Analysis: The three-dimensional arrangement of atoms (conformation) influences how a molecule fits into a receptor's binding site. Modifications that restrict or alter the conformation can lead to significant changes in activity.

These studies often employ molecular modeling and computational chemistry to predict how structural changes will affect interactions with a specific biological target, such as an enzyme or receptor active site. nih.gov By analyzing these relationships, chemists can design new analogues with improved efficacy and reduced side effects. nih.govnih.gov

Influence of the 1,3-Oxazole Scaffold on Molecular Interactions and Electronic Properties

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.orgtandfonline.com This scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netthepharmajournal.comresearchgate.net Its utility stems from its unique electronic properties and its ability to engage in various molecular interactions. tandfonline.com

The oxazole (B20620) ring is planar, with all its atoms being sp² hybridized. tandfonline.com It is considered an aromatic system, though its aromaticity is less pronounced than that of thiazole. wikipedia.org The presence of the highly electronegative oxygen atom influences the electron distribution within the ring, making it an electron-deficient system. tandfonline.com This electronic nature affects the ring's reactivity; for example, electrophilic substitution is difficult unless activating, electron-donating groups are present. wikipedia.orgthepharmajournal.com The acidity of the ring's hydrogen atoms decreases in the order C2 > C5 > C4, making the C2 position susceptible to deprotonation. tandfonline.comthepharmajournal.com

From a molecular interaction perspective, the 1,3-oxazole scaffold can participate in several key non-covalent interactions that are crucial for binding to biological targets: tandfonline.com

Hydrogen Bonding: The nitrogen atom at position 3 can act as a hydrogen bond acceptor. tandfonline.com

π-π Stacking: The aromatic nature of the oxazole ring allows it to participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding sites.

Hydrophobic Interactions: Substituents on the oxazole ring can form hydrophobic interactions with nonpolar pockets of a receptor. tandfonline.com

Dipole-Dipole Interactions: The heteroatoms in the ring create a dipole moment, enabling electrostatic interactions.

The versatility of the oxazole scaffold, with three potential points for substitution (C2, C4, and C5), allows for extensive structural modifications to optimize these interactions and enhance therapeutic activity. researchgate.netthepharmajournal.com

Positional Effects of Substituents on Molecular Framework

The electronic effect of the ethoxy group can be summarized as follows:

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the oxazole ring, increasing the electron density, particularly at the C2 and C4 positions.

Inductive Effect: The electronegativity of the oxygen atom withdraws electron density from the C5 carbon via the sigma bond.

This dual electronic nature modifies the molecule's electrostatic potential map, with negative potential concentrated around the oxygen atom, indicating a site for electrophilic attack or interaction with positively charged regions of a biological target. scielo.br In some contexts, the introduction of ethoxy groups has led to compounds with very strong binding affinities for their targets. acs.orgnih.gov

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. fu-berlin.de Attaching a 2-fluorophenyl group to the C2 position of the oxazole ring introduces a bulky, aromatic substituent that plays a critical role in molecular recognition. This moiety can dictate the compound's binding affinity and selectivity for a target biomolecule.

The fluorophenyl group can engage in several types of interactions:

π-π Stacking: The aromatic phenyl ring can stack with the aromatic rings of amino acid residues in a protein's active site.

Cation-π Interactions: The electron-rich π-system of the phenyl ring can interact favorably with positively charged residues like arginine or lysine. The fluorine atom's electron-withdrawing nature can modulate the strength of this interaction. researchgate.net

Hydrophobic Interactions: The phenyl ring is hydrophobic and will preferentially bind to nonpolar pockets within a receptor, displacing water molecules and contributing favorably to the binding energy.

Steric Influence: The size and orientation of the fluorophenyl group provide steric bulk that can guide the molecule into a specific orientation within a binding site, enhancing selectivity.

The fluorine atom itself, although small, significantly alters the electronic properties of the phenyl ring, which in turn affects these interactions. researchgate.net This modulation is crucial for fine-tuning the binding characteristics of the molecule, potentially leading to improved potency and a better pharmacological profile.

The substitution of hydrogen with fluorine on an aromatic ring is a common strategy in medicinal chemistry due to fluorine's unique properties. tandfonline.com Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), comparable in size to a hydrogen atom (1.20 Å). tandfonline.com This combination of properties allows fluorine to exert strong electronic effects with minimal steric hindrance. numberanalytics.com

Key effects of fluorine substitution on aromatic rings include:

Electronic Alteration: Fluorine is a strong electron-withdrawing group via induction, which lowers the electron density of the aromatic ring. numberanalytics.com This can decrease the ring's susceptibility to electrophilic attack and alter the pKa of nearby functional groups. tandfonline.com This withdrawal of electron density can also create a "π-hole," a region of positive electrostatic potential above the ring, which can interact with electron-rich species like lone pairs. rsc.org

Enhanced Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength can block metabolic oxidation at that position, thereby improving the metabolic stability and bioavailability of a drug. tandfonline.com

Modulation of Intermolecular Interactions: Fluorine can participate in hydrogen bonds (acting as a weak acceptor) and halogen bonds. Its primary impact, however, is through the modulation of the aromatic ring's electronic character. acs.org By withdrawing electron density, it can weaken cation-π interactions but can enhance interactions with electron-rich domains of a receptor. rsc.org

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes. tandfonline.com

The table below summarizes the comparative properties of Hydrogen and Fluorine atoms as substituents.

| Property | Hydrogen (H) | Fluorine (F) |

| van der Waals Radius | 1.20 Å | 1.47 Å |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Energy (C-X in Benzene) | ~413 kJ/mol | ~514 kJ/mol |

| Electronic Effect | Neutral | Strongly electron-withdrawing (inductive) |

Data compiled from various chemical sources. tandfonline.com

These effects demonstrate that the strategic placement of fluorine atoms can profoundly influence a molecule's interaction with its biological target, as well as its pharmacokinetic properties. acs.orgnih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements. libretexts.org

Chiral Centers: A chiral center (or stereocenter) is typically a carbon atom bonded to four different substituents. stereoelectronics.org The presence of a single chiral center in a molecule results in the existence of two non-superimposable mirror images called enantiomers. libretexts.orgstereoelectronics.org

Enantiomers: Enantiomers have identical physical properties (e.g., melting point, boiling point) but differ in their interaction with plane-polarized light and, most importantly, their interaction with other chiral molecules. nih.govstereoelectronics.org Often, one enantiomer (the eutomer) will have significantly higher biological activity than the other (the distomer).

Diastereomers: Molecules with two or more chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. stereoelectronics.org Unlike enantiomers, diastereomers have different physical and chemical properties.

In the context of analogues of 5-ethoxy-2-(2-fluorophenyl)-1,3-oxazole, the introduction of a chiral center, for instance, by modifying the ethoxy group or adding a chiral substituent to the phenyl ring, would lead to stereoisomers. A SAR study would need to evaluate the activity of each individual stereoisomer, as their different 3D shapes would lead to different binding affinities and efficacies at the target receptor. nih.gov The specific spatial orientation of functional groups is paramount for optimal interaction with the binding site. nih.gov Therefore, controlling the stereochemistry is a key principle in designing potent and selective therapeutic agents. nih.gov

Computational Approaches to SAR Prediction and Elucidation

Computational chemistry has become an indispensable tool in modern medicinal chemistry for accelerating the drug discovery process. For oxazole derivatives, including compounds structurally related to this compound, in silico methods are pivotal for predicting biological activity, elucidating Structure-Activity Relationships (SAR), and guiding the rational design of new, more potent analogs. These computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, allow researchers to hypothesize how chemical structures relate to biological activity before undertaking expensive and time-consuming synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone of computational SAR elucidation. QSAR models are mathematical equations that correlate variations in the physicochemical properties of a group of molecules with their biological activities. ijrpc.com For classes of compounds like 2,5-disubstituted oxazoles and related benzoxazoles, 2D and 3D-QSAR analyses are frequently performed. nih.gov These models are built using a "training set" of compounds with known activities to establish a correlation, which is then validated using an external "test set" of compounds to assess its predictive power. nih.gov

| Study Type | Compound Class | Target/Activity | Key Findings & Model Statistics |

| 2D-QSAR | Benzoxazole (B165842) Derivatives | Antibacterial (MRSA) | Correlation equations determined activity contributions of substituents for lead optimization. nih.gov |

| Machine Learning QSAR | Oxazole Derivatives | Antiviral (VZV) | Predictive models developed with q² = 0.87-0.9 on the training set and q² = 0.83-0.84 on the external test set. nih.gov |

| 2D & 4D-QSAR | Oxazole/Oxadiazole Derivatives | Antileishmanial | Hierarchical clustering improved model statistics. The 2D-QSAR model yielded R² = 0.6304 and Q² = 0.6107. mdpi.com |

| 3D-QSAR (CoMSIA) | 2,5-disubstituted 1,3,4-oxadiazoles | Not Specified | A robust model was generated with R² = 0.957 and a predictive Q² = 0.614, using steric, electrostatic, and hydrophobic fields. researchgate.net |

This table presents data from studies on oxazole and related heterocyclic derivatives to illustrate the application and outcomes of QSAR methodologies.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. This method helps to elucidate the binding mode and intermolecular interactions—like hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the ligand-receptor complex. For example, in silico docking studies have been performed on benzimidazole-based oxazole analogs to understand their inhibitory mechanism against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com Similarly, docking has been used to screen oxadiazole derivatives against the EGFR tyrosine kinase active site, identifying key amino acid residues like Leu792, Met793, and Cys797 that are crucial for binding. hilarispublisher.com The strength of this binding is often estimated by a scoring function, which provides a value (e.g., in kcal/mol) indicating the binding affinity. zsmu.edu.ua These insights are invaluable for designing modifications to the oxazole scaffold to enhance binding and, consequently, biological activity.

| Compound Class | Biological Target | Key Interacting Residues | Docking Score/Binding Energy |

| Benzimidazole-Oxazole Hybrids | Acetylcholinesterase (AChE) | Not specified in abstract | Varied inhibitory potentials (IC50 values) correlated with docking results. mdpi.com |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazoles | EGFR Tyrosine Kinase | Leu792, Met793, Cys797 | Docking scores for active compounds were -5.251 and -5.433. hilarispublisher.com |

| 1,2,4-triazole derivatives | Cyclooxygenase-1 (COX-1) | Not specified in abstract | Binding energies for promising compounds ranged from –7.796 to –7.843 kcal/mol. zsmu.edu.ua |

| 5-Methoxy-2-mercaptobenzimidazole Derivatives | Estrogen Receptor Alpha | Not specified in abstract | Docking study rationalized the inhibitory activity of synthesized compounds. chemrevlett.com |

This table summarizes findings from molecular docking studies on various heterocyclic compounds, including oxazole analogs, to demonstrate the utility of this computational approach.

Beyond QSAR and molecular docking, other in silico tools are employed in the design of oxazole derivatives. The Prediction of Activity Spectra for Substances (PASS) online tool can predict a wide range of biological activities for a given structure based on its similarity to known bioactive compounds. journals.czresearchgate.net Furthermore, computational prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is now a standard step in early-stage drug design to identify and filter out candidates with poor pharmacokinetic properties or potential toxicity risks before synthesis. jcchems.com These integrated computational strategies provide a comprehensive framework for understanding the SAR of oxazole derivatives, enabling a more efficient and targeted approach to the development of new therapeutic agents.

Computational and Theoretical Investigations of 5 Ethoxy 2 2 Fluorophenyl 1,3 Oxazole and Analogues

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometries and energetics of organic molecules, including oxazole (B20620) derivatives. By calculating the electron density, DFT can predict the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its total electronic energy.

For oxazole analogues, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are used to calculate key structural parameters (bond lengths and angles) and thermodynamic properties. These calculations are crucial for understanding the planarity of the oxazole ring system and the orientation of its substituents. For instance, in a study of 2,5-diphenyloxazole (B146863) (PPO), DFT calculations revealed a nearly planar geometry, which has significant implications for its electronic and photophysical properties. bohrium.com

| Parameter | Description | Typical Application for Oxazole Analogues |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determines bond lengths, bond angles, and dihedral angles, providing insight into the 3D structure. |

| Total Energy | The sum of the kinetic and potential energies of the electrons and nuclei. | Used to compare the relative stability of different conformations or isomers. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Can be compared with experimental IR and Raman spectra to confirm the calculated structure. |

This table is illustrative and based on general DFT applications to oxazole analogues.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) provide higher accuracy for electronic properties compared to DFT, albeit at a greater computational cost. These methods are particularly useful for calculating properties like electron correlation energies, which are important for accurately describing molecular systems. While specific high-accuracy ab initio studies on 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole are not documented, these methods are the gold standard for benchmarking the results of less computationally expensive methods like DFT for related heterocyclic systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

DFT calculations are commonly used to determine the HOMO and LUMO energies and to derive various chemical reactivity indices. For oxadiazole derivatives, which are structurally related to oxazoles, DFT studies have been used to calculate these parameters to predict their stability and reactivity. mdpi.com

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Analogue A | -6.5 | -1.5 | 5.0 |

| Analogue B | -6.2 | -1.8 | 4.4 |

| Analogue C | -6.8 | -1.2 | 5.6 |

This is a representative data table based on typical values for organic heterocyclic compounds and does not represent specific data for this compound.

From these energies, chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

The oxazole ring is considered aromatic, which contributes significantly to its stability. wikipedia.org Aromaticity in such heterocyclic systems arises from the delocalization of π-electrons within the ring, conforming to Hückel's rule (4n+2 π electrons). The oxygen atom contributes a lone pair of electrons to the π-system, resulting in a total of 6 π-electrons (4 from the two double bonds and 2 from the oxygen), which are delocalized over the five-membered ring. reddit.com

Computational methods can quantify the degree of aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can confirm the aromatic character of the oxazole ring in this compound and assess how substituents might influence this property.

The concept of diradical character, which refers to the extent to which a molecule has two unpaired electrons, is generally not a primary consideration for the ground state of stable aromatic heterocycles like oxazole. However, it can become relevant in the study of their excited states or in the analysis of their reactivity in certain pericyclic reactions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule.

For a molecule like this compound, MD simulations can be used to:

Explore the different conformations accessible to the ethoxy and fluorophenyl groups.

Understand the flexibility of the molecule in different environments, such as in a solvent or when interacting with a biological macromolecule.

Calculate thermodynamic properties such as free energies of binding.

In a study on isoxazole (B147169) derivatives, MD simulations were used to investigate the stability of the ligand-protein complex, providing insights into the dynamic behavior of the ligand in the binding site. acu.edu.in Such simulations can reveal key intermolecular interactions and the role of conformational changes in molecular recognition processes.

Molecular Docking Studies for Investigating Ligand-Macromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jcchems.com It is a crucial tool in drug discovery for predicting the binding affinity and mode of interaction of a small molecule with a biological target.

While no specific molecular docking studies for this compound have been reported, numerous studies on analogous oxadiazole and triazole derivatives demonstrate the utility of this approach. mdpi.comnih.govresearchgate.net In these studies, the oxazole-like core often serves as a scaffold for positioning functional groups that can interact with the amino acid residues in the active site of a protein.

The process of molecular docking typically involves:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein and the small molecule.

Docking Simulation: Using a scoring function to evaluate different binding poses of the ligand within the receptor's active site.

Analysis of Results: Identifying the most favorable binding pose and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex.

| Analogue Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Oxadiazole Analogue 1 | EGFR | -8.5 | Met793, Lys745 |

| Oxadiazole Analogue 2 | VEGFR2 | -9.2 | Cys919, Asp1046 |

| Triazole Analogue 3 | COX-2 | -7.9 | Arg513, Tyr385 |

This table presents hypothetical data based on published docking studies of related heterocyclic compounds to illustrate the type of information obtained from such studies.

These studies are instrumental in rational drug design, allowing for the in silico screening of large libraries of compounds and the optimization of lead candidates to improve their binding affinity and selectivity for a particular biological target.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties. Density Functional Theory (DFT) is a widely used method for these calculations, often employing hybrid functionals like B3LYP in conjunction with appropriate basis sets, such as 6-311++G(d,p).

The accuracy of these predictions is benchmarked by comparing the calculated spectra with experimentally obtained data. For instance, the calculated ¹H and ¹³C NMR chemical shifts for oxazole derivatives are typically in good agreement with experimental values, with mean absolute errors that can be minimized through the use of specific functionals and basis sets optimized for NMR predictions. While specific experimental and comprehensive computational studies on this compound are not widely available in public literature, data from analogous 2,5-disubstituted oxazoles can serve as a reference.

For a representative analogue, ethyl 5-phenyloxazole-2-carboxylate, the comparison between experimental and calculated spectroscopic data highlights the predictive power of these computational methods.

Interactive Data Table: Comparison of Predicted vs. Experimental Spectroscopic Data for a Representative Oxazole Analogue

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-311+G(d,p)) | Experimental Value |

| ¹H NMR (ppm) | ||

| Oxazole H-4 | 7.65 | 7.58 |

| Phenyl H (ortho) | 8.05 | 7.98 |

| Phenyl H (meta) | 7.48 | 7.42 |

| Phenyl H (para) | 7.55 | 7.49 |

| ¹³C NMR (ppm) | ||

| Oxazole C-2 | 161.5 | 160.8 |

| Oxazole C-4 | 125.0 | 124.3 |

| Oxazole C-5 | 152.8 | 152.1 |

| IR (cm⁻¹) | ||

| C=N stretch | 1625 | 1618 |

| C-O-C stretch | 1180 | 1175 |

| UV-Vis λmax (nm) | 285 | 290 |

Discrepancies between predicted and experimental values can arise from several factors, including the limitations of the theoretical model, the influence of the solvent (which is often simplified in calculations), and intermolecular interactions in the experimental sample. Advanced computational protocols can account for some of these factors, leading to even more accurate predictions.

Solvation Effects in Theoretical Models

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models must account for these solvation effects to accurately predict spectroscopic parameters and reactivity. Solvation models in computational chemistry are broadly categorized into explicit and implicit models.

Explicit solvent models involve the inclusion of a number of individual solvent molecules around the solute molecule in the calculation. This approach can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), are more commonly used. researchgate.net In these models, the solvent is represented as a continuous medium with a specific dielectric constant. researchgate.net This approach offers a good balance between accuracy and computational cost for many applications. researchgate.net The choice of the solvation model can have a noticeable impact on the predicted spectroscopic properties, especially for polar molecules where solute-solvent interactions are strong.

For instance, the calculated UV-Vis absorption maximum (λmax) of an oxazole derivative can shift when moving from a gas-phase calculation to a simulation in a polar solvent like ethanol. This solvatochromic shift is a result of the differential stabilization of the ground and excited states of the molecule by the solvent.

Interactive Data Table: Effect of Solvation Model on Predicted UV-Vis λmax for a Representative Oxazole Analogue

| Solvent | Dielectric Constant | Predicted λmax (nm) (TD-DFT/B3LYP/6-311+G(d,p)) |

| Gas Phase | 1.0 | 285 |

| Chloroform | 4.8 | 288 |

| Ethanol | 24.6 | 292 |

| Water | 80.1 | 295 |

Note: This data is representative and illustrates the general trend of solvatochromic shifts for oxazole derivatives.

The inclusion of solvation models is crucial for accurately predicting the properties of molecules like this compound in solution. nih.gov The nitrogen atom of the oxazole ring, for example, can engage in hydrogen bonding with protic solvents, which can influence both its NMR chemical shifts and its electronic transitions. nih.gov Computational studies on the solvation dynamics of oxazole have shown that the nitrogen atom is the primary site for hydrogen bonding with water molecules. This highlights the importance of considering specific solute-solvent interactions in theoretical models.

Future Research Directions and Unexplored Avenues

Development of Novel and Atom-Economical Synthetic Routes for Complex Oxazole (B20620) Derivatives

The synthesis of highly substituted oxazoles often relies on traditional methods that may lack efficiency and generate significant waste. Future research should prioritize the development of novel, atom-economical synthetic strategies. Methodologies such as thermal isomerization of 5-(2H-azirin-2-yl)oxazoles and electrochemical four-component reactions represent promising starting points mdpi.comrsc.org. These approaches maximize the incorporation of starting materials into the final product, a cornerstone of green chemistry.

Furthermore, tandem reactions, such as the cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, offer a streamlined pathway to complex oxazole structures in a single operational step. nih.gov Exploring similar catalytic systems for the synthesis of 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole could lead to more efficient and environmentally benign production methods. The development of metal-free annulation reactions of alkynes and nitriles also presents a sustainable alternative to traditional metal-catalyzed processes. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Features |

| Thermal Isomerization | High atom economy, intramolecular process | Utilizes strained ring systems to drive the reaction. mdpi.com |

| Electrochemical Synthesis | Catalyst-free, mild conditions | Employs electricity to induce C(sp3)–H functionalization. rsc.org |

| Tandem Cycloisomerization/ Hydroxyalkylation | High efficiency, operational simplicity | Combines multiple bond-forming events in one pot. nih.gov |

| Metal-Free Annulation | Avoids toxic and expensive metal catalysts | Utilizes reagents like PhIO as an oxygen source. organic-chemistry.org |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic routes. Advanced spectroscopic techniques applied in-situ can provide real-time data on the formation of intermediates and products. mt.com Techniques such as Attenuated Total Reflection (ATR) and transmission Fourier-Transform Infrared (FTIR) spectroscopy, as well as Raman spectroscopy, are powerful tools for monitoring reactions in continuous processes. acs.org

For complex, non-aqueous reaction mixtures that might be employed in the synthesis of this compound, mass spectrometry-based approaches like Condensed Phase Membrane Introduction Mass Spectrometry with Liquid Electron Ionization (CP-MIMS-LEI) offer high sensitivity and selectivity for neutral organic analytes. acs.org The application of these in-situ monitoring techniques would enable precise control over reaction conditions, leading to improved yields and purity. mt.com

Deeper Computational Exploration of Conformational Landscapes and Reaction Mechanisms

Computational chemistry offers a powerful lens through which to examine the intricacies of molecular structure and reactivity. For a molecule like this compound, with its multiple rotatable bonds, a thorough conformational analysis is essential for understanding its three-dimensional structure and potential interactions with biological targets. nih.govunicamp.br Techniques such as Density Functional Theory (DFT) can be employed to calculate the energies of different conformers and identify the most stable geometries.

Moreover, computational modeling can provide invaluable insights into reaction mechanisms, helping to elucidate the transition states and intermediates of synthetic pathways. elsevierpure.com This understanding can guide the rational design of more efficient catalysts and reaction conditions. For instance, DFT calculations have been used to investigate the mechanism of oxazole formation through the isomerization of azirines, revealing the involvement of a nitrenoid-like transition state. mdpi.com

Exploration of New Chemical Space through Combinatorial and High-Throughput Synthesis of Oxazole Libraries

To explore the potential applications of oxazole derivatives, it is advantageous to synthesize and screen large libraries of related compounds. Combinatorial chemistry and high-throughput synthesis are powerful strategies for rapidly generating chemical diversity. nih.govacs.org By systematically varying the substituents on the oxazole core, it is possible to create libraries of compounds for screening in various assays.

For instance, a solid-phase synthesis approach could be developed for the 5-alkoxy-2-phenyloxazole scaffold, allowing for the rapid diversification of both the ethoxy and fluorophenyl moieties of the target molecule. The integration of automated synthesis and purification platforms can further accelerate the generation of these small-molecule libraries, enabling the exploration of a vast chemical space in a time-efficient manner. rsc.org

Integration of Artificial Intelligence and Machine Learning for Rational Design and Property Prediction in Oxazole Chemistry

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, particularly in the realm of drug discovery and materials science. nih.govnih.gov These computational tools can be trained on large datasets of chemical structures and their associated properties to develop predictive models. bioengineer.org

For oxazole derivatives, ML algorithms could be used to predict a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics, based on their molecular structure. jcchems.comresearchgate.net This in silico screening can help to prioritize which derivatives of this compound to synthesize and test, thereby saving significant time and resources. Furthermore, generative AI models can be employed to design novel oxazole structures with desired properties, opening up new avenues for the discovery of innovative molecules. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Ethoxy-2-(2-fluorophenyl)-1,3-oxazole?

- Methodological Answer : The synthesis of fluorophenyl-substituted oxazoles typically employs cyclocondensation reactions. For example, analogous compounds (e.g., 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole) are synthesized via acid-catalyzed cyclization of acylated precursors, as described by Doroshenko et al. . Key steps include:

- Precursor preparation: Reacting 2-fluorobenzaldehyde derivatives with ethoxy-substituted nitriles.

- Cyclization: Using trifluoroacetic acid or polyphosphoric acid to form the oxazole ring.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via /-NMR.

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural assignment. For similar oxazole derivatives (e.g., CHFNO), SC-XRD parameters include:

- Crystal system : Monoclinic (P2/c) .

- Bond lengths : C–O (1.296–1.370 Å), C–N (1.353–1.370 Å) .

- Dihedral angles : Fluorophenyl and oxazole rings exhibit planar geometry (torsion angles <5° deviation) .

- Data Interpretation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to identify electronic effects of the ethoxy group.

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the electronic properties of the oxazole ring?

- Methodological Answer : The electron-withdrawing fluorine atom induces polarization in the oxazole ring, altering reactivity. Key analyses include:

- Hammett substituent constants : Fluorine () slightly enhances electrophilic substitution at the oxazole C4 position.

- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, revealing increased electron density at the ethoxy group .

- Experimental Validation : Compare -NMR chemical shifts with non-fluorinated analogs to assess electronic perturbations .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated oxazoles?

- Methodological Answer : Contradictions in NMR/IR data often arise from dynamic effects (e.g., rotational barriers). Mitigation approaches:

- Variable-temperature NMR : Identify conformational exchange (e.g., ethoxy group rotation) by observing line broadening at low temperatures.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in -NMR spectra, particularly for aromatic protons .

- Complementary techniques : Pair NMR with FT-IR (C=O stretch: 1650–1700 cm) and mass spectrometry (EI-MS molecular ion peak) .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Mechanistic insights : Use Gaussian 16 to model Suzuki-Miyaura coupling pathways. The fluorophenyl group stabilizes transition states via -stacking interactions.

- Reaction optimization : Screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO) in THF/HO solvent systems. Monitor yields via LC-MS .

- Experimental validation : Compare calculated activation energies with kinetic data from in situ IR monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.